(2,2-Dimethylcyclopentyl)hydrazine hydrochloride
Overview
Description
(2,2-Dimethylcyclopentyl)hydrazine hydrochloride is an organic compound with the molecular formula C₇H₁₇ClN₂. It is a hydrazine derivative, characterized by the presence of a cyclopentyl ring substituted with two methyl groups at the 2-position and a hydrazine moiety. This compound is typically found as a hydrochloride salt, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylcyclopentyl)hydrazine hydrochloride generally involves the following steps:
Formation of the Cyclopentyl Ring: The initial step involves the formation of the cyclopentyl ring with two methyl groups at the 2-position. This can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Hydrazine Group: The hydrazine moiety is introduced via nucleophilic substitution reactions, where hydrazine or its derivatives react with the cyclopentyl precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and substitution reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Salt Formation: The purified compound is converted to its hydrochloride salt and dried to obtain the final product
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylcyclopentyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
(2,2-Dimethylcyclopentyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of (2,2-Dimethylcyclopentyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations, producing reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylhydrazine: Lacks the methyl groups at the 2-position.
Dimethylhydrazine: Lacks the cyclopentyl ring.
Cyclohexylhydrazine: Contains a cyclohexyl ring instead of a cyclopentyl ring
Uniqueness
(2,2-Dimethylcyclopentyl)hydrazine hydrochloride is unique due to the presence of both a cyclopentyl ring and two methyl groups at the 2-position, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2,2-dimethylcyclopentyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2)5-3-4-6(7)9-8;/h6,9H,3-5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIBJPYLCHAVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-86-7 | |
Record name | (2,2-dimethylcyclopentyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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